2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide dioxalate
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Overview
Description
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide dioxalate is a complex organic compound featuring a benzimidazole moiety, a piperazine ring, and a benzodioxole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide dioxalate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Attachment of the Piperazine Ring: The benzimidazole derivative is then reacted with a piperazine compound, often through nucleophilic substitution or reductive amination.
Incorporation of the Benzodioxole Group: The final step involves the coupling of the benzimidazole-piperazine intermediate with a benzodioxole derivative, typically through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in intermediates using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the piperazine ring or introducing different substituents on the benzimidazole core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC for amide bond formation.
Major Products
The major products of these reactions include various substituted derivatives of the original compound, which can be further analyzed for their biological activity and potential therapeutic applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.
Biology
Biologically, the compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The benzimidazole moiety is known for its pharmacological properties, including antiviral and antifungal activities.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3.2C2H2O4/c28-22(23-12-16-5-6-19-20(11-16)30-15-29-19)14-27-9-7-26(8-10-27)13-21-24-17-3-1-2-4-18(17)25-21;2*3-1(4)2(5)6/h1-6,11H,7-10,12-15H2,(H,23,28)(H,24,25);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOCJPAMBPFFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NCC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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